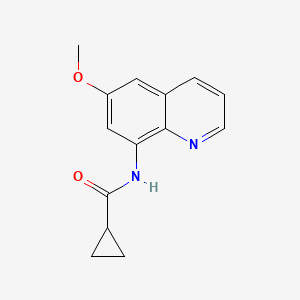
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide typically involves the reaction of 6-methoxyquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infectious diseases and cancer.
Industry: It is used in the development of fluorescent sensors and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in pathogens, thereby preventing their growth and proliferation. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
6-methoxyquinoline: A precursor in the synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide.
8-amino-6-methoxyquinoline: Another quinoline derivative with potential antimalarial activity.
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity to the molecule and may enhance its binding affinity to specific molecular targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.
特性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAWPJBDXZQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
ammoniumolate](/img/structure/B2374663.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)


![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)


![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)

